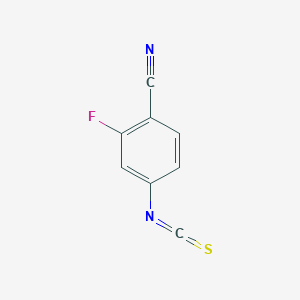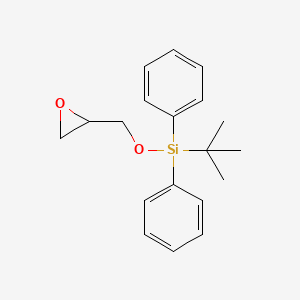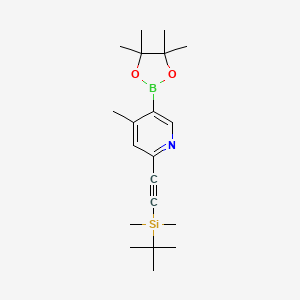
8-Chloro-3-ethoxy-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-ethoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 8th position and an ethoxy group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Méthodes De Préparation
The synthesis of 8-Chloro-3-ethoxy-1,5-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminopyridine and diethyl methylenemalonate.
Cyclization: These starting materials undergo a cyclization reaction to form the naphthyridine core.
Chlorination and Ethoxylation: The naphthyridine core is then chlorinated at the 8th position and ethoxylated at the 3rd position to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
8-Chloro-3-ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include alkyl halides, oxidizing agents, reducing agents, and catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Chloro-3-ethoxy-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Chloro-3-ethoxy-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
8-Chloro-3-ethoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
8-Chloro-2-ethoxy-1,5-naphthyridine: Similar in structure but with the ethoxy group at the 2nd position.
8-Chloro-3-methoxy-1,5-naphthyridine: Similar but with a methoxy group instead of an ethoxy group at the 3rd position.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
8-chloro-3-ethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-7-5-9-10(13-6-7)8(11)3-4-12-9/h3-6H,2H2,1H3 |
Clé InChI |
WNXFHCAHENGSTG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=NC=CC(=C2N=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)






![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)





